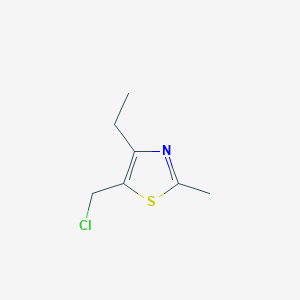

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole

Descripción

Propiedades

IUPAC Name |

5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-3-6-7(4-8)10-5(2)9-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCVKUDCWVUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649256 | |

| Record name | 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-92-1 | |

| Record name | 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method 1: Chloromethylation of Thiazole Derivatives

One effective method involves the chloromethylation of a thiazole derivative using chloromethyl methyl ether or formaldehyde in the presence of a suitable acid catalyst. The general reaction can be summarized as follows:

$$

\text{Thiazole} + \text{Chloromethylating agent} \xrightarrow{\text{Acid Catalyst}} 5-(\text{Chloromethyl})-\text{thiazole}

$$

Starting Material: 4-ethyl-2-methylthiazole.

Reagents: Chloromethyl methyl ether or formaldehyde, acid catalyst (e.g., hydrochloric acid).

Conditions: The reaction is typically conducted at room temperature to moderate heating (up to 60°C) for several hours.

The yields from this method can vary significantly depending on the conditions used but generally range from 60% to 80%. Characterization is typically performed using NMR and IR spectroscopy to confirm the structure of the product.

Method 2: Synthesis via Thiourea Reaction

Another method involves starting from appropriate thiourea derivatives, which are reacted under acidic conditions to form thiazole rings followed by chloromethylation.

Starting Material: Ethyl 4-methylthiazole-2-carboxylate.

Reagents: Thiourea, phosphorus oxychloride (POCl₃) for chlorination.

Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100°C).

This method can yield around 70% of the desired compound, with purification involving recrystallization or chromatography. Spectroscopic methods confirm product identity.

Method 3: Direct Synthesis from Thioamide

A more direct approach involves the reaction of thioamide derivatives with chlorinating agents.

Starting Material: Thioamide such as ethyl thioacetamide.

Reagents: Chlorinating agents like thionyl chloride or phosphorus pentachloride.

Conditions: The reaction is performed under reflux conditions in an organic solvent (e.g., dichloromethane).

This method can achieve yields upwards of 75%, with products characterized through melting point determination and spectroscopic techniques.

| Method | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Chloromethylation | 4-Ethyl-2-methylthiazole | Chloromethyl methyl ether | Room temp to 60°C | 60 - 80 |

| Thiourea Reaction | Ethyl 4-methylthiazole-2-carboxylate | Thiourea, POCl₃ | Inert atmosphere, 100°C | ~70 |

| Direct Synthesis from Thioamide | Ethyl thioacetamide | Thionyl chloride | Reflux in DCM | >75 |

The preparation of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole can be achieved through multiple synthetic routes, each with its advantages and limitations regarding yield and complexity. The choice of method may depend on available reagents, desired purity levels, and specific application requirements. Further optimization and exploration of these methods may lead to improved efficiencies and broader applicability in pharmaceutical development.

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole include sulfuric acid, lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Aplicaciones Científicas De Investigación

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related chloromethyl-substituted thiazoles:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | 1119449-92-1 | C₇H₁₀ClNS | 175.68 | 4-ethyl, 2-methyl, 5-chloromethyl |

| 5-(Chloromethyl)-4-methyl-1,3-thiazole | 10014-52-5 | C₅H₆ClNS | 147.63 | 4-methyl, 5-chloromethyl |

| 5-(Chloromethyl)-2-ethyl-1,3-thiazole | 861204-96-8 | C₆H₈ClNS | 161.65 | 2-ethyl, 5-chloromethyl |

| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4771-31-7 | C₁₀H₈ClNS | 209.70 | 4-chloromethyl, 2-phenyl |

| 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole | 317318-97-1 | C₁₂H₉ClF₃NS | 303.72 | 4-methyl, 5-chloromethyl, 2-(trifluoromethylphenyl) |

Key Observations :

Physical and Chemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) | Reactivity Highlights |

|---|---|---|---|---|

| 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | Not reported | Not reported | ~2.5 (estimated) | Chloromethyl group enables SN2 reactions |

| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 49–50 | Not reported | ~3.0 | Phenyl group enhances stability |

| 5-(Chloromethyl)-2-ethyl-1,3-thiazole | Not reported | Not reported | ~2.0 | Ethyl group may reduce polarity |

Actividad Biológica

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure and Properties

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole is characterized by the presence of a thiazole ring, which contributes to its biological activity. The structure includes:

- Chloromethyl group : Enhances reactivity and potential antibacterial properties.

- Ethyl and methyl groups : Contribute to lipophilicity, influencing the compound's interaction with biological membranes.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole exhibits significant antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |

| Escherichia coli | Moderate resistance | - |

| Staphylococcus aureus | Low activity | - |

The compound's effectiveness varies among different bacteria, with Bacillus cereus showing the highest sensitivity .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. Studies have demonstrated that compounds similar to 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole can inhibit the growth of cancer cell lines.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.51 | Induction of G2/M phase arrest |

| HepG2 (Liver Cancer) | 9.6 | Down-regulation of MMP2 and VEGFA |

These findings suggest that thiazole derivatives may interfere with cell cycle progression and modulate key signaling pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is often influenced by their structural features. Research indicates that:

- Electron-withdrawing groups enhance antibacterial activity.

- Lipophilicity plays a crucial role in cellular uptake and efficacy against cancer cells.

A notable example includes the enhancement of anticancer activity through substitution patterns on the phenyl ring of thiazoles, which can significantly alter their potency against specific cancer cell lines .

Case Studies

- Antibacterial Efficacy : A study evaluating various thiazole derivatives found that modifications in the substituents led to improved antibacterial properties against resistant strains .

- Cytotoxicity in Cancer Models : Research involving MCF-7 cells revealed that certain substitutions on the thiazole ring resulted in IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, α-bromoacetophenone derivatives may react with thioamide precursors in ethanol under reflux, as seen in analogous thiazole syntheses . Optimized conditions often involve catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, with reaction progress monitored via TLC and purification achieved through recrystallization in aqueous acetic acid .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Characterization typically involves:

- IR Spectroscopy : Identification of C-Cl (~650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹).

- ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.5 ppm for CH₂Cl) and ethyl/methyl substituents (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.0 ppm for CH₂CH₃) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond angles .

Q. What are the common impurities in its synthesis, and how are they addressed?

- Methodological Answer : By-products like unreacted bromo precursors or dechlorinated derivatives may form. Purification strategies include:

- Column chromatography using silica gel (hexane/ethyl acetate gradients).

- Recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the target compound .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron density maps to predict nucleophilic/electrophilic sites.

- Thermodynamic stability of conformers (e.g., chloromethyl group orientation).

- Reaction pathways for derivatization (e.g., substitution at the chloromethyl position) .

Q. How to resolve contradictions in spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR/IR peaks may arise from solvent effects or crystal packing. Strategies include:

- Repeating experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Comparing experimental data with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian).

- Validating via X-ray crystallography to resolve ambiguous assignments .

Q. What are the challenges in optimizing regioselectivity during functionalization?

- Methodological Answer : The chloromethyl group is highly reactive, but competing reactions (e.g., elimination or ring-opening) may occur. Approaches to enhance regioselectivity:

- Use of bulky bases (e.g., DBU) to favor substitution over elimination.

- Controlled temperature (0–5°C) to stabilize intermediates.

- Protecting group strategies (e.g., silylation of thiazole nitrogen) prior to derivatization .

Q. How to design experiments for studying its biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- In vitro assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to test inhibition potency (IC₅₀).

- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with active sites, leveraging crystallographic data from homologous proteins .

- SAR Analysis : Synthesize analogs (e.g., replacing chloromethyl with bromomethyl) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.